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molecular formula C14H17NO3 B141001 Benzyl 4-formylpiperidine-1-carboxylate CAS No. 138163-08-3

Benzyl 4-formylpiperidine-1-carboxylate

Cat. No. B141001
M. Wt: 247.29 g/mol
InChI Key: ZJQMLJFHCKTCSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09446046B2

Procedure details

Benzyl 4-formylpiperidine-1-carboxylate (5.17 g, 20.907 mmol) and p-Toluenesulfonic acid monohydrate (0.398 g, 2.091 mmol) were stirred in Benzene (30.0 ml, 334.136 mmol) at 70° C. But-3-en-2-one (3.76 ml, 41.813 mmol) was added and the reaction mixture was refluxed o/n while removing water with dean-stark trap. After cooling the reaction mixture to rt, sat. NaHCO3 soln. was added and the organic layer was dried over Na2SO4 and evaporated. The resulting oil was purified by Biotage (SiO2, 250 g, EtOAc/Hep 10% to 50%) to afford the title compound (3.58 g, 11.96 mmol, 57.2% yield).
Quantity
5.17 g
Type
reactant
Reaction Step One
Quantity
0.398 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3.76 mL
Type
reactant
Reaction Step Two
Yield
57.2%

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]1[CH2:8][CH2:7][N:6]([C:9]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:10])[CH2:5][CH2:4]1)=O.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C1C=CC=CC=1.[CH3:37][C:38](=[O:41])[CH:39]=[CH2:40]>>[O:41]=[C:38]1[CH2:39][CH2:40][C:3]2([CH2:8][CH2:7][N:6]([C:9]([O:11][CH2:12][C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[O:10])[CH2:5][CH2:4]2)[CH:1]=[CH:37]1 |f:1.2|

Inputs

Step One
Name
Quantity
5.17 g
Type
reactant
Smiles
C(=O)C1CCN(CC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
0.398 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
30 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
3.76 mL
Type
reactant
Smiles
CC(C=C)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed o/n
CUSTOM
Type
CUSTOM
Details
while removing water with dean-stark trap
ADDITION
Type
ADDITION
Details
was added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by Biotage (SiO2, 250 g, EtOAc/Hep 10% to 50%)

Outcomes

Product
Name
Type
product
Smiles
O=C1C=CC2(CCN(CC2)C(=O)OCC2=CC=CC=C2)CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.96 mmol
AMOUNT: MASS 3.58 g
YIELD: PERCENTYIELD 57.2%
YIELD: CALCULATEDPERCENTYIELD 57.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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